Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate
Description
The compound Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate is a heterocyclic molecule featuring:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core with a 2-acetamido substituent.
- A pyridin-3-yl group linked via a methyl bridge to the benzo[b]thiophene ring.
- A piperidine-4-carboxylate ester moiety.
This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse pharmacological applications, such as enzyme inhibition or receptor modulation. Its synthesis likely involves multi-step reactions, including condensation and cyclization, as inferred from related methodologies .
Properties
IUPAC Name |
ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-3-30-24(29)17-10-13-27(14-11-17)22(18-7-6-12-25-15-18)21-19-8-4-5-9-20(19)31-23(21)26-16(2)28/h6-7,12,15,17,22H,3-5,8-11,13-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPQRRJWDXJHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
These could potentially include the formation of heterocyclic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors These could include factors such as pH, temperature, and the presence of other compounds or enzymes
Biological Activity
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential biological activity. It belongs to a class of compounds that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H31N3O3S
- Molecular Weight : 475.0 g/mol
- CAS Number : 867135-74-8
This compound features a piperidine ring, which is often associated with diverse biological activities including analgesic and anti-inflammatory effects.
Research indicates that compounds similar to this compound may act through multiple mechanisms. These include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain.
- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
In Vitro Studies
In vitro studies have demonstrated the compound's potential efficacy against various biological targets:
- Antimicrobial Activity : Preliminary tests have shown that related compounds exhibit activity against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential for development as antimicrobial agents .
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | < 10 µg/mL |
| Pseudomonas aeruginosa | < 15 µg/mL |
In Vivo Studies
Limited in vivo studies have been conducted, but existing literature suggests that similar compounds have shown promise in animal models for:
- Analgesic Effects : Compounds with a piperidine structure often demonstrate pain-relieving properties.
- Anti-inflammatory Effects : Research indicates potential benefits in reducing inflammation markers in animal models.
Case Studies
A notable case study explored the structural optimization of related compounds for enhanced activity against tuberculosis (TB) by targeting the Pks13 enzyme involved in mycobacterial cell wall synthesis. Modifications to the piperidine moiety improved both potency and selectivity .
Safety and Toxicology
Safety profiles for similar compounds indicate potential off-target effects, particularly concerning cardiac ion channels (hERG inhibition). It is crucial to evaluate the safety profile through comprehensive toxicological assessments before clinical application.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several derivatives, as outlined below:
Physicochemical Properties
- Solubility : The target compound’s ethyl carboxylate group enhances hydrophilicity compared to sulfonyl or aryl derivatives (e.g., ), but the pyridin-3-yl and benzo[b]thiophene groups may reduce aqueous solubility.
- Molecular Weight : At 449.55 g/mol, the target compound is heavier than simpler analogs (e.g., : 407.47 g/mol) but lighter than sulfonyl-piperidine derivatives (: 563.69 g/mol).
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms functional group integration (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ≈ 350.49 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
How can contradictions in spectroscopic data during structural elucidation be resolved?
Advanced Research Question
- X-ray Crystallography : Single-crystal diffraction resolves ambiguous dihedral angles (e.g., pyridine-thiophene torsion angles) and validates 3D conformation. Use SHELX software for refinement (R-factor < 0.05 indicates high accuracy) .
- Dynamic NMR : Variable-temperature ¹H NMR detects conformational flexibility in the tetrahydrobenzo[b]thiophene ring .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify discrepancies .
What strategies are used to investigate the compound’s pharmacological mechanisms?
Advanced Research Question
- Target Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for neurological receptors (e.g., NMDA or serotonin receptors) .
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) against acetylcholinesterase or cyclooxygenase-2 via fluorometric/colorimetric methods .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic viability .
How can competing reaction pathways during functional group transformations be controlled?
Advanced Research Question
- Protecting Groups : Temporarily block the acetamido group with tert-butoxycarbonyl (Boc) during piperidine carboxylation to prevent side reactions .
- pH-Dependent Reactivity : Perform pyridine alkylation under mildly acidic conditions (pH 4–5) to enhance nucleophilicity .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of unsaturated bonds in the tetrahydrobenzo[b]thiophene core .
What computational methods aid in predicting biological activity?
Advanced Research Question
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous compounds .
- Molecular Dynamics (MD) : Simulate receptor-ligand interactions (e.g., 100 ns trajectories in GROMACS) to evaluate binding stability .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast absorption, toxicity, and blood-brain barrier penetration .
How are reaction yields optimized for multi-step syntheses?
Basic Research Question
- Stepwise Monitoring : Isolate intermediates after each step (e.g., column chromatography) to prevent carryover impurities .
- Solvent Recycling : Recover DMF via rotary evaporation and reuse in subsequent steps to reduce costs .
- Catalytic Efficiency : Optimize catalyst loading (e.g., 5 mol% Pd for cross-coupling) to balance yield and expense .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Heterogeneous Catalysis : Replace homogeneous catalysts with immobilized variants (e.g., Pd on alumina) for easier separation .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce batch variability .
- Byproduct Management : Develop orthogonal purification protocols (e.g., tandem HPLC-crystallization) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
